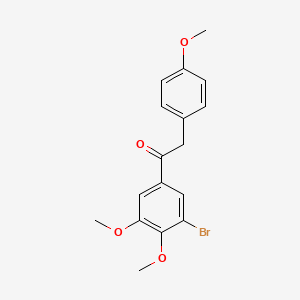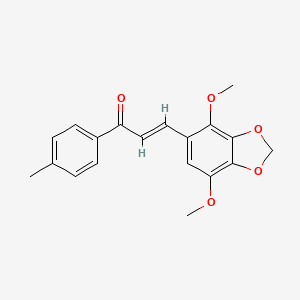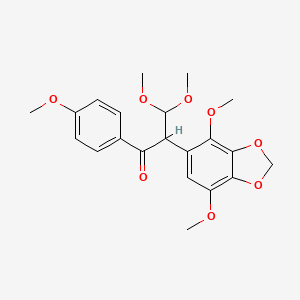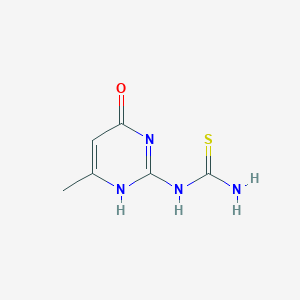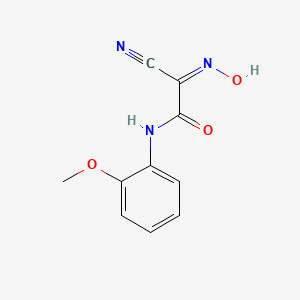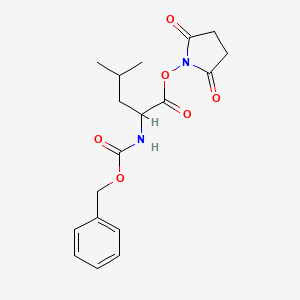methanone](/img/structure/B8034791.png)
[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-ylmethanone is a complex organic compound featuring a benzodioxole ring, an oxirane ring, and a phenylmethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of a palladium-catalyzed cross-coupling reaction to form the benzodioxole ring, followed by epoxidation to introduce the oxirane ring . The phenylmethanone group can be introduced through a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The phenylmethanone group can be reduced to a secondary alcohol.
Substitution: The methoxy groups on the benzodioxole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted benzodioxole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-ylmethanone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound has been studied for its potential anticancer properties. It has shown activity against various cancer cell lines, making it a candidate for further drug development .
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and resins. Its unique chemical properties make it suitable for creating materials with specific mechanical and thermal properties .
Mécanisme D'action
The mechanism of action of 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-ylmethanone involves its interaction with cellular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The benzodioxole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole ring and have shown anticancer activity.
3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: This compound has a similar benzodioxole ring but differs in its functional groups and overall structure.
Uniqueness
What sets 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-ylmethanone apart is its combination of an oxirane ring and a phenylmethanone group, which provides unique reactivity and potential for diverse applications in various fields .
Propriétés
IUPAC Name |
[3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-20-12-8-11(14(21-2)18-16(12)22-9-23-18)15-17(24-15)13(19)10-6-4-3-5-7-10/h3-8,15,17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKVTCOLISOJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C3C(O3)C(=O)C4=CC=CC=C4)OC)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[RuCl(p-cymene)((R)-segphos(regR))]Cl](/img/structure/B8034712.png)
![Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver](/img/structure/B8034721.png)
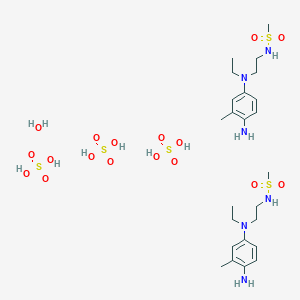
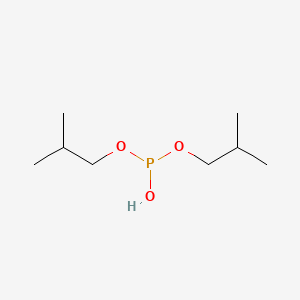
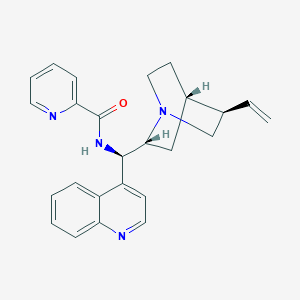
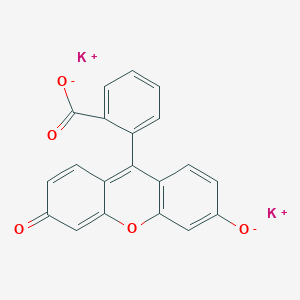
![[Amino-[(3-phenylphenyl)methylsulfanyl]methylidene]azanium;bromide](/img/structure/B8034751.png)

